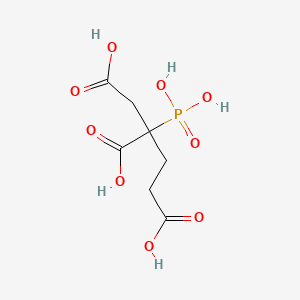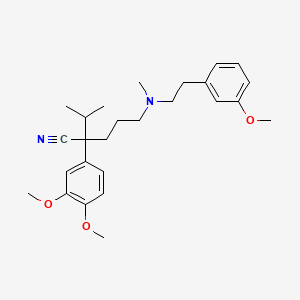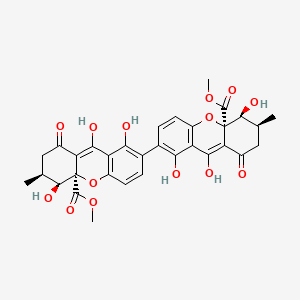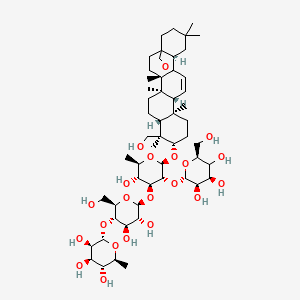
2-(Methylsulfonyl)ethyl carbonochloridate
Descripción general
Descripción
- Molecular Weight : Approximately 186.61 g/mol .
- IUPAC Name : 2-methylsulfonylethyl carbonochloridate .
- InChI : InChI=1S/C4H7ClO4S/c1-10(7,8)3-2-9-4(5)6/h2-3H2,1H3 .
- InChIKey : KRGWSYPAFWHXQI-UHFFFAOYSA-N .
- Canonical SMILES : CS(=O)(=O)CCOC(=O)Cl .
Molecular Structure Analysis
The molecular structure of 2-(Methylsulfonyl)ethyl carbonochloridate consists of a central carbon atom bonded to chlorine (carbonochloridate group), an ethyl group, and a methylsulfonyl group. The arrangement of atoms and bonds can be visualized using 2D and 3D representations .
Aplicaciones Científicas De Investigación
Synthesis of Phenols from Aryl Fluorides
2-(Methylsulfonyl)ethyl carbonochloridate: is utilized as a reagent in the synthesis of phenols from aryl fluorides . This process is significant in the field of organic chemistry, where phenols are essential for the production of pharmaceuticals, polymers, and as intermediates in various chemical syntheses.
Preparation of Phosphorodiamidates
This compound is used in the preparation of 2-(methylsulfonyl)ethyl N,N-bis(2-chloroethyl)phosphorodiamidate . Phosphorodiamidates have applications in medicinal chemistry, particularly in the design of drugs that can mimic or interfere with the biological processes involving phosphorus-containing compounds.
Building Block for Sulfur-Containing Compounds
As a versatile building block, 2-(Methylsulfonyl)ethyl carbonochloridate is used in the synthesis of more complex sulfur-containing compounds . These compounds have a wide range of applications, including in the development of new materials, agrochemicals, and therapeutic agents.
Acetylcholinesterase Inhibitor Studies
The compound serves as a study material for inhibitor and substrate moieties to acetylcholinesterase . Acetylcholinesterase inhibitors are crucial in treating diseases like Alzheimer’s, where they help increase the levels of acetylcholine in the brain.
Research Use in Various Chemical Reactions
Due to its reactive nature, 2-(Methylsulfonyl)ethyl carbonochloridate is used extensively in research for various chemical reactions . It is a valuable reagent for experimental protocols in synthetic chemistry labs.
Analytical Chemistry Applications
In analytical chemistry, this compound can be used to modify chemical structures, thereby changing their physical and chemical properties for analysis . This is particularly useful in the development of new analytical methods and techniques.
Propiedades
IUPAC Name |
2-methylsulfonylethyl carbonochloridate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClO4S/c1-10(7,8)3-2-9-4(5)6/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRGWSYPAFWHXQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCOC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80201437 | |
| Record name | Methylsulfonylethyloxycarbonyl group | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80201437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylsulfonyl)ethyl carbonochloridate | |
CAS RN |
53298-29-6 | |
| Record name | Carbonochloridic acid, 2-(methylsulfonyl)ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53298-29-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methylsulfonylethyloxycarbonyl group | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053298296 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methylsulfonylethyloxycarbonyl group | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80201437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-mesylethyl chloroformate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.131 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-MESYLETHYL CHLOROFORMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S37868WS9L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





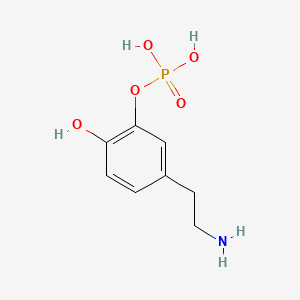
![(2S,3S)-3-[[(2S)-1-(4-acetamidobutylamino)-3-methyl-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylic acid](/img/structure/B1218568.png)
![2-[[4-Amino-5-(4-tert-butylphenyl)-1,2,4-triazol-3-yl]thio]acetic acid propan-2-yl ester](/img/structure/B1218569.png)
